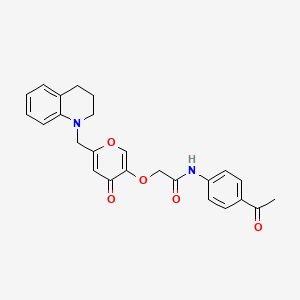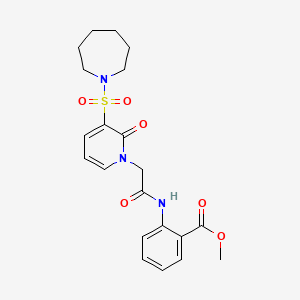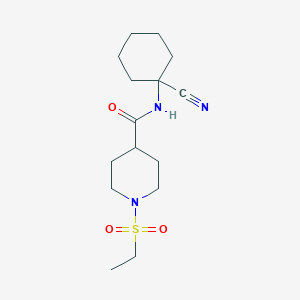![molecular formula C22H23FN4O4S B2998946 4-(2-ethylpiperidin-1-yl)sulfonyl-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 533869-68-0](/img/structure/B2998946.png)
4-(2-ethylpiperidin-1-yl)sulfonyl-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(2-ethylpiperidin-1-yl)sulfonyl-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide” is a complex organic molecule. It contains several functional groups, including a piperidine ring, a sulfonyl group, an oxadiazole ring, and a benzamide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The piperidine ring provides a basic nitrogen, the sulfonyl group is a good leaving group, the oxadiazole ring is aromatic and electron-deficient, and the benzamide group can participate in hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would depend on the conditions and the reagents used. The piperidine nitrogen could act as a base or nucleophile, the sulfonyl group could be replaced by nucleophiles, and the oxadiazole ring could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, it’s likely to be a solid at room temperature, and its solubility would depend on the solvent used .Applications De Recherche Scientifique
Chemical Structure and Biological Studies
The derivatives of 1,3,4-oxadiazole, including compounds similar in structure to 4-(2-ethylpiperidin-1-yl)sulfonyl-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide, have been synthesized and characterized for their potential biological activities. These compounds are of interest due to their various biological activities, such as antimicrobial and antioxidant properties. For instance, studies have demonstrated the synthesis and characterization of 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives, which showed good antibacterial activity against Staphylococcus aureus and potent antioxidant activity (Subbulakshmi N. Karanth et al., 2019).
Antimicrobial and Antitubercular Activities
Research into hybrid molecules containing 1,3-oxadiazol(idin)e and other nuclei has revealed that some derivatives exhibit good to moderate antimicrobial activity against various microorganisms. This includes efforts to integrate 1,3,4-oxadiazole structures with penicillanic acid or cephalosporanic acid moieties, highlighting the chemical versatility and biological relevance of these compounds in developing new therapeutic agents (Serap Başoğlu et al., 2013).
Synthesis and Biological Evaluation
The synthesis of new derivatives featuring 1,3,4-oxadiazole, sulfamoyl, and piperidine functionalities has led to compounds with valuable antibacterial results. These studies contribute to understanding how structural variations within this chemical space can impact biological activity, paving the way for the development of novel antibacterial agents (Aziz‐ur‐Rehman et al., 2017).
Anticancer Evaluation
Research into the anticancer activity of N-substituted-4-(1H-imidazol-1-yl)benzamides has shown that compounds in this class can exhibit significant potency in vitro. This suggests that derivatives of this compound could potentially be explored for their anticancer properties, further expanding the therapeutic potential of this chemical framework (T. K. Morgan et al., 1990).
Molecular Docking Studies
Molecular docking studies have been employed to evaluate the potential of benzene sulfonamide pyrazole oxadiazole derivatives as antimicrobial and antitubercular agents. This approach helps in understanding the interaction between these compounds and biological targets, offering insights into the design of more effective therapeutic agents (Ramesh M. Shingare et al., 2022).
Propriétés
IUPAC Name |
4-(2-ethylpiperidin-1-yl)sulfonyl-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O4S/c1-2-18-5-3-4-14-27(18)32(29,30)19-12-8-15(9-13-19)20(28)24-22-26-25-21(31-22)16-6-10-17(23)11-7-16/h6-13,18H,2-5,14H2,1H3,(H,24,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCLXAZIGWYMGKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 5-(2-(4-methoxyphenyl)acetamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2998865.png)
![N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2998866.png)

![3-[(2-fluoropyridin-4-yl)formamido]-N,N-dimethyl-3-phenylpropanamide](/img/structure/B2998871.png)





![tert-Butyl 2-oxo-4-(trifluoromethyl)spiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B2998879.png)


